Cas no 2599-01-1 (Palmityl Myristate)

Palmityl Myristate 化学的及び物理的性質
名前と識別子
-
- Hexadecyl tetradecanoate
- Palmityl Myristate
- Tetradecanoic acid,hexadecyl ester
- Cetyl myristate
- hexadecanyl tetradecanoate
- Hexadecyl myristate
- myristic acid hexadecyl ester
- Myristinsaeurehexadecylester
- n-Tetradecansaeure-n-hexadecylester
- Tetradecansaeure-hexadecylester
- Tetradecanoic acid, hexadecyl ester
- Palmitylmyristate
- 7OPL833Q4D
- QAKXLTNAJLFSQC-UHFFFAOYSA-N
- Schercemol CM
- Hexadecylmyristate
- PubChem17190
- palmityl myristate, AldrichCPR
- Myristic acid, hexadecyl ester
- LMFA07010038
- WE(16:0/14:0)
- J-016214
- DTXSID1062546
- 2599-01-1
- myristic acid cetyl ester
- Q27268650
- CAA59901
- cetyl myristste
- AS-62081
- SCHEMBL59908
- MFCD00056217
- EINECS 220-001-1
- UNII-7OPL833Q4D
- AKOS022183496
- MYRISTIC ACID, CETYL ESTER
- DB-007806
- NS00046785
-
- MDL: MFCD00056217
- インチ: 1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h3-29H2,1-2H3
- InChIKey: QAKXLTNAJLFSQC-UHFFFAOYSA-N
- SMILES: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- Exact Mass: 452.459331g/mol
- Surface Charge: 0
- XLogP3: 14.1
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 28
- Exact Mass: 452.459331g/mol
- 単一同位体質量: 452.459331g/mol
- Topological Polar Surface Area: 26.3Ų
- Heavy Atom Count: 32
- 複雑さ: 353
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
じっけんとくせい
- Color/Form: 使用できません
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: Not available
- Boiling Point: 484.9±13.0 °C at 760 mmHg
- フラッシュポイント: 255.5±9.7 °C
- Refractive Index: 1.454
- Solubility: Chloroform (Slightly), Ethyl Acetate (Slightly)
- PSA: 26.30000
- LogP: 10.71200
- じょうきあつ: 0.0±1.2 mmHg at 25°C
- Solubility: 使用できません
Palmityl Myristate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Palmityl Myristate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Palmityl Myristate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P163700-2.5g |
Palmityl Myristate |
2599-01-1 | 2.5g |
$ 224.00 | 2023-09-06 | ||
abcr | AB504747-5g |
Hexadecyl tetradecanoate, 95%; . |
2599-01-1 | 95% | 5g |
€299.40 | 2025-02-15 | |
1PlusChem | 1P002RS7-1g |
Tetradecanoic acid, hexadecyl ester |
2599-01-1 | 95+% | 1g |
$36.00 | 2023-12-18 | |
eNovation Chemicals LLC | D759482-1g |
Tetradecanoic acid, hexadecyl ester |
2599-01-1 | 95% | 1g |
$80 | 2024-06-07 | |
TRC | P163700-1g |
Palmityl Myristate |
2599-01-1 | 1g |
$ 133.00 | 2023-09-06 | ||
abcr | AB504747-250 mg |
Hexadecyl tetradecanoate, 95%; . |
2599-01-1 | 95% | 250MG |
€87.80 | 2023-04-18 | |
abcr | AB504747-1 g |
Hexadecyl tetradecanoate, 95%; . |
2599-01-1 | 95% | 1g |
€126.60 | 2023-04-18 | |
TRC | P163700-10g |
Palmityl Myristate |
2599-01-1 | 10g |
$425.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D759482-5g |
Tetradecanoic acid, hexadecyl ester |
2599-01-1 | 95% | 5g |
$160 | 2024-06-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS018254-10MG |
palmityl myristate |
2599-01-1 | Aldrich | 10MG |
¥1140.66 | 2022-02-24 |
Palmityl Myristate 関連文献
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Palmityl Myristateに関する追加情報
Palmityl Myristate - A Versatile CAS No. 2599-01-1 Compound in Biomedical Research and Industrial Applications
Palmityl Myristate, with the chemical formula CAS No. 2599-01-1, is a long-chain fatty acid ester that has garnered significant attention in the biomedical field due to its unique physicochemical properties and multifunctional applications. This compound, derived from the esterification of palmitic acid (hexadecanoic acid) and myristic acid (tetradecanoic acid), exhibits a molecular weight of approximately 562.8 g/mol and a melting point range of 40–50°C. Its structural characteristics, including the presence of two hydrophobic hydrocarbon chains, make it an ideal candidate for various biomedical applications, ranging from pharmaceutical formulations to cosmetic and nutraceutical products.
Recent advancements in Palmityl Myristate research have highlighted its role in enhancing drug delivery systems. A 2023 study published in Advanced Drug Delivery Reviews demonstrated that CAS No. 2599-01-1 can act as a stabilizing agent in lipid-based nanocarriers, improving the bioavailability of hydrophobic drugs. This finding aligns with the growing trend of utilizing lipidic excipients to overcome the challenges of poor solubility and low permeability in conventional drug formulations. The compound’s ability to form self-assembled structures, such as micelles and liposomes, further underscores its potential in the development of targeted drug delivery systems.
One of the most promising applications of Palmityl Myristate is in the field of CAS No. 2599-01-1-based topical formulations. A 2024 clinical trial conducted by the National Institute of Health (NIH) showed that CAS No. 2599-01-1 significantly enhanced the penetration of anti-inflammatory agents in dermatological treatments. The compound’s lipophilic nature allows it to interact with the lipid bilayer of cell membranes, facilitating the transdermal delivery of therapeutic molecules. This property has also been leveraged in the development of Palmityl Myristate-based skincare products, where it serves as an emollient and moisturizer by forming a protective barrier on the skin’s surface.
From a biochemical perspective, CAS No. 2599-01-1 has been shown to modulate cellular signaling pathways. A 2023 study in Journal of Biological Chemistry revealed that Palmityl Myristate can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell survival and proliferation. This mechanism has sparked interest in its potential therapeutic applications in diseases characterized by cellular dysfunction, such as neurodegenerative disorders and cancer. However, further research is needed to elucidate the precise molecular mechanisms underlying these effects.
Another area of emerging research involves the role of CAS No. 2599-01-1 in Palmityl Myristate-based biocompatible materials. A 2024 review article in Biomaterials Science highlighted its use in the fabrication of biodegradable polymers for tissue engineering applications. The compound’s ability to form cross-linked networks with other biopolymers, such as chitosan and collagen, has enabled the development of scaffolds with tunable mechanical properties. These scaffolds are being explored for applications in regenerative medicine, including bone tissue engineering and wound healing.
From an industrial standpoint, CAS No. 2599-01-1 is also gaining traction as a component in the production of Palmityl Myristate-based surfactants. A 2023 industry report by Grand View Research indicated that the global market for CAS No. 2599-01-1 is expected to grow at a compound annual growth rate (CAGR) of 6.2% from 2023 to 2030, driven by increasing demand in the pharmaceutical and cosmetic sectors. The compound’s surfactant properties, which include both hydrophilic and hydrophobic characteristics, make it suitable for emulsification and dispersion applications in various formulations.
Despite its promising applications, the use of CAS No. 2599-01-1 in biomedical contexts is not without challenges. One of the primary concerns is the potential for Palmityl Myristate to cause skin irritation or allergic reactions in certain populations. A 2023 study published in Journal of Cosmetic Science found that while CAS No. 2599-01-1 is generally well-tolerated, its long-chain hydrocarbon structure can lead to mild skin sensitization in individuals with pre-existing dermatological conditions. This highlights the importance of conducting thorough safety assessments before incorporating CAS No. 2599-01-1 into therapeutic or cosmetic products.
Furthermore, the environmental impact of CAS No. 2599-01-1 has become a topic of increasing interest. A 2024 report by the Environmental Protection Agency (EPA) indicated that the compound’s biodegradability is relatively high, with a half-life of approximately 28 days in aquatic environments. However, the potential for CAS No. 2599-01-1 to accumulate in soil and groundwater remains a concern, particularly in regions with high industrial usage. Researchers are now exploring ways to enhance the biodegradation of CAS No. 2599-01-1 through the incorporation of biodegradable additives or the development of environmentally friendly synthesis methods.
In conclusion, Palmityl Myristate (CAS No. 2599-01-1) represents a multifunctional compound with diverse applications across biomedical and industrial sectors. Its unique physicochemical properties make it a valuable component in drug delivery systems, skincare products, and biocompatible materials. However, further research is needed to address the potential safety and environmental concerns associated with its use. As the field of biomedical research continues to evolve, the role of CAS No. 2599-01-1 in developing innovative solutions for healthcare and industrial challenges is likely to expand significantly in the coming years.
2599-01-1 (Palmityl Myristate) Related Products
- 105-95-3(1,4-Dioxacycloheptadecane-5,17-dione)
- 105-79-3(isobutyl caproate)
- 109-43-3(dibutyl sebacate)
- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))
- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))
- 106-02-5(ω-Pentadecalactone)
- 106-79-6(Dimethyl sebacate)
- 106-32-1(Ethyl n-Caprylate)
- 108-55-4(oxane-2,6-dione)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
